3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
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Overview
Description
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring and an oxepane ring attached to the nitrogen atom
Preparation Methods
The synthesis of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and oxepane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atom on the pyridine ring with the oxepane moiety. This is achieved using appropriate reagents and catalysts under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring plays a crucial role in its binding affinity and selectivity towards target proteins. The oxepane ring contributes to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine can be compared with similar compounds such as:
3-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: This compound has a tetrahydropyran ring instead of an oxepane ring, which affects its chemical properties and reactivity.
3-chloro-N-(oxepan-4-yl)pyridin-2-amine: The presence of a chlorine atom instead of fluorine alters the compound’s electronic properties and reactivity.
3-fluoro-N-(oxetan-3-yl)pyridin-2-amine: The oxetane ring in this compound provides different steric and electronic effects compared to the oxepane ring.
Properties
IUPAC Name |
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-6-13-11(10)14-9-3-2-7-15-8-5-9/h1,4,6,9H,2-3,5,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZJDZFJRRYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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